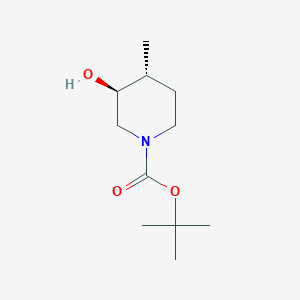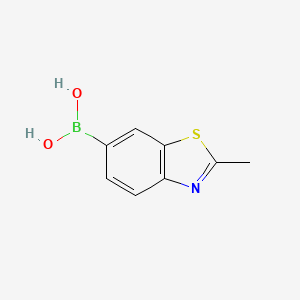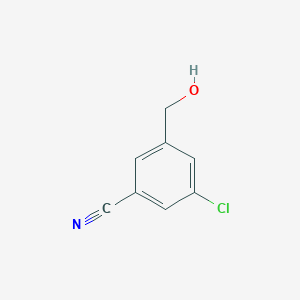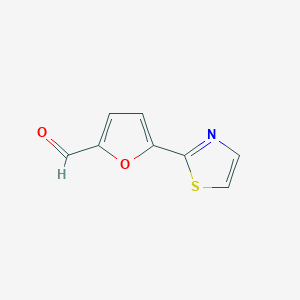
5-(Tiazol-2-il)furano-2-carbaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of furan-2-carbaldehyde-d in quantitative yield using adapted Vilsmeier conditions has been described . Another synthesis involved the reaction of 5-formylfuran-2-ylboronic acid with compounds possessing an activated methyl or methylene group .Molecular Structure Analysis
The molecular formula of TFC is C8H5NO2S, and its molecular weight is 179.2 g/mol. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The 5-(2-Propyl-5-thiazolyl)furan-2-carbaldehyde molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 aldehyde(s) (aromatic), 1 Furane(s), and 1 Thiazole(s) .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los compuestos basados en tiazol, incluido el “5-(Tiazol-2-il)furano-2-carbaldehído”, han mostrado una actividad antimicrobiana prometedora contra una variedad de microorganismos . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.
Propiedades Anticancerígenas
Se ha encontrado que los derivados de tiazol exhiben propiedades anticancerígenas . Se están estudiando por su uso potencial en el tratamiento del cáncer, lo que hace que el “this compound” sea un compuesto de interés en la investigación oncológica.
Anti-enfermedad de Alzheimer
Los derivados de tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Esto sugiere que el “this compound” podría explorarse por sus posibles beneficios en enfermedades neurodegenerativas.
Propiedades Antihipertensivas
Los compuestos de tiazol se han asociado con actividades antihipertensivas . Esto indica que el “this compound” podría investigarse por su uso potencial en el manejo de la hipertensión.
Actividad antioxidante
Los derivados de tiazol han demostrado propiedades antioxidantes . Esto sugiere que el “this compound” podría ser una fuente potencial de nuevos antioxidantes.
Actividades Hepatoprotectoras
Los compuestos de tiazol se han asociado con actividades hepatoprotectoras . Esto implica que el “this compound” podría explorarse por sus posibles beneficios en la protección del hígado.
Aplicaciones industriales
Los compuestos de tiazol tienen amplias aplicaciones en diferentes campos como agroquímicos, industriales y sensibilizadores fotográficos . Esto sugiere que el “this compound” podría tener aplicaciones industriales potenciales.
Actividad antifúngica
Los derivados de tiazol han mostrado actividad antifúngica . Esto indica que el “this compound” podría ser un candidato potencial para el desarrollo de nuevos fármacos antifúngicos.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its chemical structure .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various other cellular processes .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these solubility characteristics . Furthermore, one source suggests that the compound has high gastrointestinal absorption .
Result of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(Thiazol-2-yl)furan-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 5-(Thiazol-2-yl)furan-2-carbaldehyde can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Thiazol-2-yl)furan-2-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 5-(Thiazol-2-yl)furan-2-carbaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of 5-(Thiazol-2-yl)furan-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, 5-(Thiazol-2-yl)furan-2-carbaldehyde can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.
Propiedades
IUPAC Name |
5-(1,3-thiazol-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTADWAOSPRJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


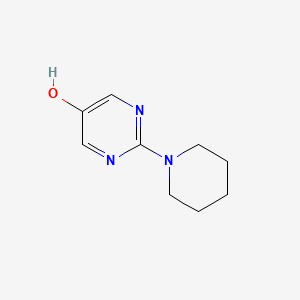

![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

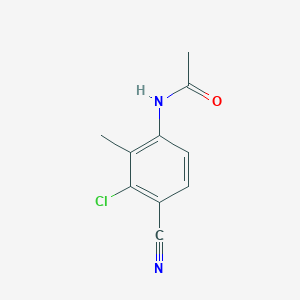

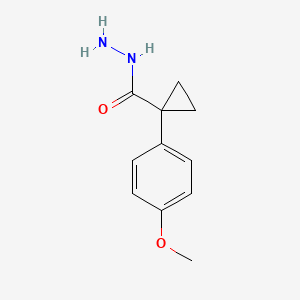
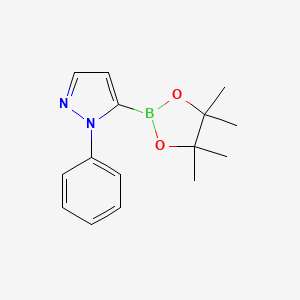

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
